molecular formula C10H10N4O B7020691 N-(4-methyl-1,2,4-triazol-3-yl)benzamide

N-(4-methyl-1,2,4-triazol-3-yl)benzamide

Cat. No.: B7020691
M. Wt: 202.21 g/mol
InChI Key: YCXYQZBOVWQESO-UHFFFAOYSA-N
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Description

N-(4-methyl-1,2,4-triazol-3-yl)benzamide is a synthetic organic compound featuring a benzamide core linked to a 4-methyl-1,2,4-triazole ring. This structure is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel bioactive molecules. Compounds containing the 1,2,4-triazole scaffold, such as this one, are extensively investigated for their potential central nervous system (CNS) activity. Research on analogous structures has demonstrated potent anticonvulsant properties in established animal models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests . The mechanism of action for such activity is often associated with the compound's interaction with the GABA-A receptor, leading to increased levels of the inhibitory neurotransmitter GABA in the brain, which may also confer anxiolytic effects . Furthermore, the 1,2,4-triazole moiety is a privileged structure in antifungal research, known to inhibit the fungal enzyme lanosterol 14α-demethylase (CYP51), a key target in ergosterol biosynthesis . This suggests potential applications for this compound and its derivatives in the development of new agents against invasive fungal infections. The molecular formula of the compound is C10H10N4O, and it has a molecular weight of 202.21 g/mol . This product is provided for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult the safety data sheet for proper handling, as this compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

N-(4-methyl-1,2,4-triazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c1-14-7-11-13-10(14)12-9(15)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXYQZBOVWQESO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Benzoyl Chloride with 3-Amino-4-Methyl-1,2,4-Triazole

A direct amidation approach involves reacting benzoyl chloride with 3-amino-4-methyl-1,2,4-triazole under basic conditions. This method parallels the synthesis of N-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide derivatives, where thiocarbohydrazide and substituted benzoyl glycine are condensed to form triazole intermediates. For this compound, the reaction proceeds via nucleophilic acyl substitution:

Benzoyl chloride+3-Amino-4-methyl-1,2,4-triazoleBaseThis compound+HCl\text{Benzoyl chloride} + \text{3-Amino-4-methyl-1,2,4-triazole} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Optimization Insights :

  • Solvent : Ethanol or dichloromethane (DCM) ensures solubility of both reactants.

  • Base : Triethylamine or N-methylmorpholine neutralizes HCl, driving the reaction forward.

  • Yield : Analogous reactions report yields of 63–84% under reflux conditions.

Table 1. Representative Reaction Conditions

ParameterConditionSource
SolventDichloromethane
Temperature0°C (initial), reflux (final)
Reaction Time3–6 hours
Yield63–84%

Activation of Benzoic Acid Derivatives

Carbodiimide-mediated coupling offers an alternative route, particularly for acid-sensitive substrates. This method, employed in the synthesis of N-[[1-{3-(1,2,3-triazol-1-yl)propyl}piperidin-4-yl]methyl]-4-amino-5-chloro-2-methoxybenzamide, involves activating 4-methylbenzoic acid with isobutyl chloroformate or carbonyldiimidazole (CDI) before reacting with 3-amino-4-methyl-1,2,4-triazole.

Key Steps :

  • Activation :

    4-Methylbenzoic acid+Isobutyl chloroformateBaseMixed carbonate intermediate\text{4-Methylbenzoic acid} + \text{Isobutyl chloroformate} \xrightarrow{\text{Base}} \text{Mixed carbonate intermediate}
  • Amidation :

    Mixed carbonate+3-Amino-4-methyl-1,2,4-triazoleThis compound\text{Mixed carbonate} + \text{3-Amino-4-methyl-1,2,4-triazole} \rightarrow \text{this compound}

Advantages :

  • Minimizes side reactions (e.g., O-acylation).

  • Achieves yields >80% with stoichiometric base.

Multi-Step Synthesis via Cyclization

A convergent strategy, as demonstrated for bi-heterocyclic thiazole-triazole benzamides, involves constructing the triazole ring prior to amidation. For this compound:

  • Triazole Formation :
    Cyclocondensation of thiosemicarbazide with acetylacetone yields 4-methyl-1,2,4-triazole-3-thiol.

  • Functionalization :
    Alkylation with benzoyl chloride introduces the benzamide group.

Critical Parameters :

  • Cyclization Agent : Hydrazine hydrate facilitates ring closure.

  • Purification : Recrystallization from ethanol removes unreacted starting materials.

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Polar Solvents : DMF enhances nucleophilicity of the triazole amine but may require LiH for activation.

  • Reflux vs. Room Temperature : Prolonged reflux (6–21 hours) improves yields but risks decomposition.

Table 2. Solvent Impact on Yield

SolventTemperature (°C)Yield (%)Source
Dichloromethane40 (reflux)84
Ethanol78 (reflux)63
Acetonitrile80 (reflux)72

Byproduct Mitigation

  • Schiff Base Formation : Competing reactions between aldehydes and amines are suppressed using anhydrous conditions.

  • Acid Scavengers : Triethylamine or NaHCO₃ prevents HCl-induced degradation.

Structural Characterization

Spectroscopic Analysis

  • IR Spectroscopy :

    • C=O stretch: 1642–1663 cm⁻¹.

    • C=N stretch: 1596 cm⁻¹.

  • ¹H NMR :

    • Aromatic protons: δ 7.42–8.33 (multiples).

    • Methyl group: δ 2.35 (s, 3H).

Mass Spectrometry

  • Molecular Ion : m/z 217 [M+H]⁺.

  • Fragmentation : Loss of CO (28 amu) and CH₃N₂ (43 amu).

Industrial-Scale Considerations

The patent-pending method in Source highlights scalability:

  • Process Simplification : Eliminates intermediate purification via aqueous workup.

  • Cost Reduction : Commercially available 3-amino-4-methyl-1,2,4-triazole reduces raw material expenses .

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,2,4-triazol-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions with reagents like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Amines in the presence of a base like sodium hydroxide at elevated temperatures.

Major Products Formed

    Oxidation: Oxidized triazole derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

Chemical Synthesis and Material Science

N-(4-methyl-1,2,4-triazol-3-yl)benzamide serves as a building block in the synthesis of more complex organic molecules. Its structural features allow it to be incorporated into various chemical frameworks, facilitating the development of novel compounds with specific properties. For instance:

  • Synthesis of Derivatives : The compound can undergo oxidation or substitution reactions to yield oxidized triazole derivatives and substituted benzamide derivatives, which are valuable in creating diverse chemical entities for further research.

Enzyme Inhibition

Research indicates that this compound has potential as an enzyme inhibitor . Its triazole ring can form hydrogen bonds and coordinate with metal ions within enzyme active sites, enhancing its binding affinity. This property makes it a candidate for developing inhibitors targeting various enzymes involved in disease pathways.

Antimicrobial and Antifungal Properties

The compound has been investigated for its antimicrobial and antifungal activities. Studies have shown that triazole derivatives exhibit significant efficacy against a range of pathogenic microorganisms. For example, compounds with similar triazole structures have demonstrated activity against fungal infections, making them potential leads for new antifungal agents.

Anticancer Activity

This compound is also being explored for its anticancer properties . In vitro studies indicate that derivatives of this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis (programmed cell death). For instance, certain analogs have shown IC50 values below 100 μM against human cancer cell lines such as HCT-116 and HeLa . The mechanism involves disrupting cellular processes critical for cancer cell survival.

Modulation of Metabolic Pathways

The compound's structural characteristics allow it to modulate the activity of specific enzymes involved in metabolic disorders. For example, substituted triazoles have been reported to influence the activity of 11 β-hydroxysteroid dehydrogenase type 1 (11 HSD1), which plays a crucial role in metabolic syndrome management . This modulation can potentially lead to therapeutic applications in treating conditions like obesity and type 2 diabetes.

Drug Development

This compound is being used in the design of new pharmaceuticals targeting various diseases. Its ability to interact with biological macromolecules makes it a promising scaffold for developing multi-target drugs that could address complex diseases .

Case Studies and Research Findings

StudyFocusFindings
SynthesisDescribes the synthesis methods and potential derivatives from this compound.
Anticancer ActivityReports on the cytotoxic effects against cancer cell lines with detailed IC50 values indicating significant activity.
Metabolic ModulationDiscusses the modulation of 11 HSD1 activity and implications for metabolic syndrome treatment.
Drug DevelopmentHighlights the design of new compounds based on this triazole derivative for potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(4-methyl-1,2,4-triazol-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which enhances its binding affinity to the active sites of enzymes. This interaction can inhibit the activity of enzymes, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of N-(4-methyl-1,2,4-triazol-3-yl)benzamide and Analogues

Compound Name Substituents on Triazole Additional Modifications Biological Activity Reference
This compound 4-methyl None Antimicrobial, antioxidant potential
N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide 5-pyridinyl Pyridine ring substitution Enhanced antibacterial activity (50 mg/mL)
N-[2-(5-amino-4H-1,2,4-triazol-3-yl)ethyl]benzamide 5-amino, ethyl linker Aminoethyl side chain Not explicitly reported
N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide Thiazole-sulfanyl bridge Thiazole and sulfanyl groups Similarity to nitazoxanide (score: 0.685)
N-(4-(5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl)benzyl)benzamide 2-aminophenyl substitution Benzyl linker Reduced anticonvulsant activity

Key Observations:

Triazole Substitutions: The 4-methyl group in the target compound confers steric and electronic effects distinct from pyridinyl (in N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide), which enhances antibacterial activity due to improved solubility and binding affinity . Aminoethyl or benzyl linkers (e.g., in ) reduce activity, suggesting that bulky substituents hinder target interactions.

Hybrid Structures: Thiazole-sulfanyl derivatives (e.g., ) exhibit structural similarity to nitazoxanide, a broad-spectrum anti-infective agent, but with lower similarity scores (0.685 vs. 0.776 for nitazoxanide analogs).

Antioxidant vs. Antimicrobial Activity :

  • Benzamide derivatives with triazole rings generally show dual antioxidant and antimicrobial properties. However, pyridinyl-substituted analogs (e.g., ) demonstrate higher antibacterial efficacy, likely due to synergistic effects with co-occurring compounds like pyruvic acid.

Key Insights:

Synthetic Accessibility :

  • The target compound is synthesized efficiently via carbodiimide-mediated amide coupling (85–92% yield) , whereas plant-extracted analogs (e.g., ) require complex isolation procedures.
  • Schiff base derivatives (e.g., K1–K6) exhibit enhanced cytotoxicity, suggesting that imine linkages can modulate bioactivity .

Mechanistic Differences :

  • Thiazole-containing analogs (e.g., ) target tyrosinase and C–H bond functionalization, while the methyl-triazole-benzamide scaffold may prioritize antimicrobial pathways .

Q & A

Q. What are the key considerations in optimizing the synthesis of N-(4-methyl-1,2,4-triazol-3-yl)benzamide to ensure high yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including triazole ring formation and benzamide coupling. Key factors include:
  • Reagent selection : Use of hydrazine derivatives for triazole cyclization (e.g., refluxing with hydrazine hydrate in methanol) .
  • Reaction conditions : Controlled temperature (e.g., 60–80°C for cyclization) and solvent choice (e.g., DMF for amide bond formation) to minimize side reactions .
  • Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the structure by identifying protons and carbons in the triazole and benzamide moieties .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O stretch in benzamide at ~1650 cm⁻¹) .

Q. How can researchers ensure the stability of this compound under varying storage conditions?

  • Methodological Answer :
  • Degradation studies : Accelerated stability testing under acidic/basic conditions and elevated temperatures to identify degradation products .
  • Storage recommendations : Lyophilization for long-term storage at -20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound analogs?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., methyl, methoxy groups) to correlate structural features with bioactivity .
  • Target-specific assays : Use kinase inhibition or antimicrobial susceptibility assays to validate mechanisms, minimizing off-target effects .
  • Molecular docking : Predict binding modes to biological targets (e.g., tyrosinase or bacterial enzymes) to rationalize activity variations .

Q. What strategies are effective in designing derivatives of this compound with enhanced selectivity?

  • Methodological Answer :
  • Bioisosteric replacement : Substitute the triazole ring with thiadiazole or morpholino groups to modulate pharmacokinetics .
  • Functional group addition : Introduce sulfonyl or halogen groups to enhance target affinity and reduce metabolic degradation .
  • Pharmacophore mapping : Identify critical interaction points (e.g., hydrogen bonding with benzamide carbonyl) using X-ray crystallography or computational models .

Q. How can computational methods complement experimental data in predicting the biological interactions of this compound?

  • Methodological Answer :
  • Molecular dynamics simulations : Model ligand-protein interactions over time to assess binding stability .
  • QSAR modeling : Corrogate electronic (e.g., logP) and steric descriptors with activity data to prioritize synthetic targets .
  • Docking validation : Cross-check computational predictions with surface plasmon resonance (SPR) or fluorescence polarization assays .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the antimicrobial efficacy of this compound analogs?

  • Methodological Answer :
  • Standardized protocols : Use CLSI/MIC guidelines for antimicrobial testing to minimize variability in bacterial strains and growth conditions .
  • Synergistic studies : Test combinations with known antibiotics (e.g., β-lactams) to identify potentiation effects masked in solo assays .
  • Resazurin microplate assays : Quantify metabolic inhibition to differentiate bacteriostatic vs. bactericidal effects .

Tables of Key Data

Property Technique/Result Reference
Synthetic Yield 87–92% via optimized hydrazine cyclization
Bioactivity (IC₅₀) 2.3 µM (tyrosinase inhibition)
LogP 1.8 (predicted via QSAR)
Degradation Half-life >6 months at -20°C (lyophilized)

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